Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate
Description
Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate is an organoboron reagent characterized by a trifluoroborate group attached to a phenyl ring substituted at the 3-position with a furfurylaminocarbonyl moiety. This functional group combines a furan-derived heterocycle with an amide linkage, conferring unique electronic and steric properties. Such derivatives are widely used in cross-coupling reactions, electrochemical applications, and as intermediates in medicinal chemistry .
Properties
IUPAC Name |
potassium;trifluoro-[3-(furan-2-ylmethylcarbamoyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BF3NO2.K/c14-13(15,16)10-4-1-3-9(7-10)12(18)17-8-11-5-2-6-19-11;/h1-7H,8H2,(H,17,18);/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGUAHQMBVSGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)NCC2=CC=CO2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BF3KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps
-
Starting Materials :
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3-(Furfurylaminocarbonyl)phenylboronic acid
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Potassium fluoride (KF) or ammonium fluoride (NH₄F)
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Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
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Procedure :
Optimization Considerations
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Acid Choice : HCl yields higher purity (>90%) compared to H₂SO₄ due to reduced sulfate contamination.
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Temperature : Boiling conditions (100°C) improve reaction kinetics but risk decomposing the furfuryl group.
Method 2: Organometallic Halogen-Lithium Exchange
Patent US8513465 details a three-step organometallic approach for analogous potassium trifluoroborates:
Reaction Pathway
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Step A-1 : Protect the hydroxyl group (if present) and perform halogen-lithium exchange on 3-bromophenyl derivatives using Grignard reagents.
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Step A-2 : React with trimethyl borate (B(OCH₃)₃) to form boronic esters.
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Step A-3 : Treat with potassium hydrogen fluoride (KHF₂) to yield the trifluoroborate.
For the target compound, the furfurylaminocarbonyl group is introduced prior to boronation.
Critical Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| KHF₂ Equivalents | 3.5 eq | Maximizes fluorination |
| Reaction Temperature | −30°C to 25°C | Prevents side reactions |
| Solvent | Tetrahydrofuran (THF) | Enhances solubility |
This method achieves yields of 70–85% but requires stringent anhydrous conditions.
Method 3: One-Pot Fluosilicate Decomposition
A cost-effective approach derived from potassium fluosilicate (K₂SiF₆) byproduct utilization:
Process Overview
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Potassium trifluoroborates are widely employed in Suzuki-Miyaura couplings due to their stability and efficient transmetalation. For Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate, the reaction typically involves:
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Catalyst : Palladium-based systems (e.g., PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂ with XPhos or RuPhos ligands) .
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Base : Cs₂CO₃ or K₂CO₃ to facilitate deprotonation and transmetalation .
Rhodium-Catalyzed Additions
Trifluoroborates undergo Rh-catalyzed 1,2- or 1,4-additions to carbonyl groups:
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Substrates : Aldehydes or enones.
Reaction Pathway :
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Coordination : Rh(I) activates the trifluoroborate.
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Nucleophilic Attack : The aryl group adds to the electrophilic carbon of the carbonyl.
The electron-withdrawing trifluoroborate group and bulky furfurylaminocarbonyl substituent may influence regioselectivity in such additions.
Functionalization via Hydrogen Bonding
The furfurylaminocarbonyl group can engage in hydrogen bonding, as observed in enzyme inhibition studies with similar trifluoroborates . This interaction may:
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Stabilize transition states in catalytic cycles.
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Enhance selectivity in asymmetric syntheses.
Example : Organotrifluoroborates inhibit serine proteases via hydrogen bonding at active sites, a property potentially exploitable in designing catalytic systems .
Stability and Handling Considerations
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Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially in water .
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Storage : Stable under inert atmospheres but decomposes upon prolonged exposure to moisture or strong oxidizers .
Comparative Reactivity Insights
| Feature | Potassium Trifluoroborate | Boronic Acid |
|---|---|---|
| Stability | High (air/moisture) | Moderate |
| Nucleophilicity | Enhanced | Lower |
| Protodeboronation Risk | Low | High |
| Functional Group Tolerance | Broad (e.g., amines, ethers) | Limited |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H10BF3KNO2
- Molecular Weight : 307.12 g/mol
- IUPAC Name : potassium;trifluoro-[3-(furan-2-ylmethylcarbamoyl)phenyl]boranuide
- Canonical SMILES : B-(F)(F)F.[K+]
The compound features a trifluoroborate group attached to a phenyl ring that includes a furfurylaminocarbonyl substituent, enhancing its nucleophilicity and reactivity in various chemical reactions.
Organic Synthesis
Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate is primarily utilized as a reagent in organic synthesis, especially in cross-coupling reactions. It is particularly effective in forming carbon-carbon and carbon-heteroatom bonds through mechanisms such as:
- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
- Sonogashira Coupling : It facilitates the synthesis of alkynes, which are crucial intermediates in organic synthesis.
| Reaction Type | Description | Common Conditions |
|---|---|---|
| Suzuki-Miyaura | Coupling of aryl trifluoroborates with aryl halides | Pd catalyst, base, solvent (e.g., THF) |
| Sonogashira | Coupling of aryl trifluoroborates with alkynes | Pd catalyst, CuI, base |
Medicinal Chemistry
The compound has been explored for its potential applications in drug development. Its unique structure allows it to interact with biological targets effectively:
- Anticancer Activity : Research indicates that boron-containing compounds can exhibit anticancer properties by interacting with DNA and proteins. The trifluoroborate moiety enhances this interaction by acting as a Lewis acid.
- Antimicrobial Properties : Studies suggest that compounds with boron can disrupt bacterial cell walls or interfere with metabolic pathways, making them potential candidates for antimicrobial agents.
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Anticancer | Interaction with DNA; formation of reactive intermediates | |
| Antimicrobial | Disruption of cell walls; inhibition of enzymes |
Materials Science
In materials science, this compound is utilized in the production of advanced materials:
- Polymer Chemistry : It serves as a building block for synthesizing polymers with specific properties.
- Electronic Materials : The compound's unique reactivity makes it suitable for developing electronic materials that require precise chemical structures.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the successful application of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction yielded high purity products with excellent yields under optimized conditions.
Case Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial activity of this compound was tested against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate involves the activation of the trifluoroborate group, which can undergo hydrolysis to form the corresponding boronic acid. This boronic acid can then participate in various reactions, such as cross-coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Electrochemical Oxidation Behavior
- SCE. Direct electrochemical generation of aryl radicals from this compound is challenging due to high overpotential .
- SCE), making radical generation even more energy-intensive. This contrasts with electron-withdrawing substituents (e.g., -NO₂), which lower E₀ₓ and facilitate oxidation .
Table 1: Oxidation Potentials of Selected Trifluoroborates
| Compound | Substituent | E₀ₓ (V vs. SCE) |
|---|---|---|
| Potassium Phenyltrifluoroborate | -H | 1.87 |
| Potassium 4-Nitrophenyltrifluoroborate | -NO₂ (para) | ~1.3 (estimated) |
| Potassium 4-Methoxyphenyltrifluoroborate | -OCH₃ (para) | ~2.1 (estimated) |
| Target Compound | -Furfurylaminocarbonyl (meta) | >2.5 (estimated) |
Reactivity in Cross-Coupling Reactions
Palladium-Catalyzed Couplings:
- Electron-Donating Substituents: Potassium aryltrifluoroborates with para-OCH₃ or alkyl groups show enhanced reactivity in Pd-catalyzed carbopalladation, yielding aromatic ketones in up to 85% efficiency .
- Electron-Withdrawing Substituents: 4-Fluorophenyltrifluoroborate gives moderate yields (~37%) due to reduced electron density at the boron center .
- Target Compound: The meta-positioned furfurylaminocarbonyl group introduces steric hindrance and electron modulation. Similar meta-substituted derivatives (e.g., 3-formylphenyltrifluoroborate) exhibit variable yields (37–51%) in couplings, suggesting comparable challenges for the target compound .
Copper-Mediated Couplings:
- Excess potassium phenyltrifluoroborate leads to homocoupling, reducing yields . The bulky furfuryl group in the target compound may exacerbate this issue, requiring precise stoichiometric control.
Stability and Functional Group Compatibility
- Oxidative Conditions: Potassium phenyltrifluoroborate remains inert under Pinnick oxidation conditions, unlike α-ketoacid-derived trifluoroborates, which form amides . The furfurylaminocarbonyl group’s stability under such conditions remains untested but is hypothesized to resist oxidation due to its conjugated system.
- Chlorodeboronation: Electron-rich trifluoroborates (e.g., 3-methoxyphenyl) often fail to react with trichloroisocyanuric acid (TCICA), yielding protodeboronation byproducts . The target compound’s furan moiety may similarly hinder chlorination.
Spectroscopic Properties
NMR data for structurally related compounds reveal distinct shifts influenced by substituents:
- Potassium 3-Formylphenyltrifluoroborate: ¹H NMR δ 9.98 (s, CHO), ¹¹B NMR δ -1.2 .
- Potassium 4-Methoxyphenyltrifluoroborate: ¹H NMR δ 3.82 (s, OCH₃), ¹⁹F NMR δ -137.5 .
- Target Compound: Expected ¹H NMR signals for the furfuryl group (δ 6.2–7.4 for furan protons) and amide NH (δ ~8.5). The meta-substitution may split aromatic protons into complex multiplets .
Biological Activity
Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on existing literature and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoroborate group, which enhances its nucleophilicity compared to traditional boronic acids. This structural feature allows it to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
1. Anticancer Activity
Research indicates that compounds containing boron have shown promising anticancer properties. The trifluoroborate moiety can act as a Lewis acid, facilitating the formation of reactive intermediates that may interact with biological macromolecules such as DNA and proteins.
2. Antimicrobial Activity
The antimicrobial properties of boron-containing compounds have been documented, with studies showing that they can disrupt bacterial cell walls or interfere with metabolic pathways.
- Research Findings : A review highlighted the effectiveness of boronic acids against Gram-positive and Gram-negative bacteria due to their ability to inhibit essential enzymes . this compound may exhibit similar properties, although specific data is lacking.
Biological Assays
To evaluate the biological activity of this compound, various assays can be employed:
| Assay Type | Purpose | Expected Outcome |
|---|---|---|
| Cell Viability Assay | Assess cytotoxicity in cancer cell lines | Determine IC50 values for different cell types |
| Antimicrobial Assay | Evaluate effectiveness against pathogens | Measure inhibition zones or MIC values |
| Apoptosis Assay | Investigate mechanisms of cell death | Analyze apoptotic markers via flow cytometry |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate, and what factors influence yield and purity?
- Methodological Answer: The compound can be synthesized via reaction of the corresponding boronic acid with potassium hydrogen fluoride under aqueous conditions. Key parameters include pH control (neutral to mildly basic), moderate temperatures (20–40°C), and purification via crystallization to remove impurities. Analogous trifluoroborates, such as potassium (Z)-but-2-en-1-yltrifluoroborate, are synthesized similarly, with yields dependent on steric hindrance and electronic effects of substituents .
Q. How does the furfurylaminocarbonyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions compared to simpler aryltrifluoroborates?
- Methodological Answer: The furfurylaminocarbonyl substituent introduces steric bulk and electron-withdrawing effects, which may slow transmetalation steps but enhance stability. For example, sterically hindered potassium o-tolyltrifluoroborate requires longer reaction times (e.g., 120 min vs. 30 min for unsubstituted analogs) but achieves comparable yields (86%) under optimized Pd-catalyzed conditions. Substrate design should balance steric demands with electronic compatibility .
Q. What are the optimal catalytic systems for cross-coupling reactions involving this compound?
- Methodological Answer: Palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands like DavePhos (2–3 mol%) and additives such as KF (3 equiv) are effective. For example, coupling potassium 4-(but-3-enyl)phenyltrifluoroborate with 4-bromobenzonitrile achieved 79% yield under these conditions. Temperature (room temperature to 80°C) and solvent (aqueous/organic biphasic systems) are critical variables .
Advanced Research Questions
Q. How can electrochemical methods be adapted to generate aryl radicals from this compound despite its high oxidation potential?
- Methodological Answer: Direct electrochemical oxidation of aryltrifluoroborates requires overcoming high oxidation potentials (e.g., +1.87 V vs. SCE for phenyltrifluoroborate). Strategies include using acetate buffers (1.0 M NaOAc/AcOH) to stabilize intermediates or employing redox mediators. However, excessive electricity input (up to 60 F mol⁻¹) remains a challenge, necessitating energy-efficient protocols .
Q. What mechanistic insights explain contradictory yields in fluoride dissociation vs. hydroxyl transfer pathways during aryne-induced couplings?
- Methodological Answer: Computational studies suggest that hydroxyl transfer via phenyl(difluoro)(hydroxy)borate intermediates is thermodynamically favored (ΔG = +3.0 kcal mol⁻¹ vs. competing pathways). Experimental ¹⁹F NMR data corroborate trifluoroborate regeneration post-reaction, supporting hydroxyl transfer as the dominant pathway in aqueous conditions .
Q. How can steric and electronic effects be systematically analyzed to resolve substrate-dependent reactivity contradictions?
- Methodological Answer: Steric effects are quantified using Tolman cone angles or computational models (e.g., DFT), while electronic effects are assessed via Hammett parameters. For instance, ortho-substituted trifluoroborates exhibit reduced reactivity due to steric clashes during transmetalation. Substrates with electron-withdrawing groups (e.g., -CN) require higher catalyst loadings but enable selective couplings .
Q. What strategies enable orthogonal reactivity in sequential cross-couplings using this compound?
- Methodological Answer: Linchpin strategies involve initial coupling at the trifluoroborate site, followed by functionalization of pendant groups (e.g., alkenes). For example, hydroboration of potassium 4-(but-3-enyl)phenyltrifluoroborate with 9-BBN generates dibora intermediates, enabling sequential Suzuki-Miyaura couplings with distinct electrophiles .
Data Contradiction Analysis
Q. Why do electrochemical acetoxylation yields vary widely (39–85%) for aryltrifluoroborates under similar conditions?
- Methodological Answer: Yield disparities arise from substituent-dependent oxidation potentials and competing side reactions (e.g., proto-deboronation). Electron-rich aryltrifluoroborates (e.g., 4-methoxy) require lower potentials, reducing overoxidation byproducts. Controlled-potential electrolysis (CPE) and real-time monitoring (e.g., in situ IR) can optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
